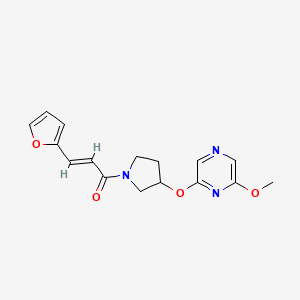

(E)-3-(furan-2-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one

Description

The compound (E)-3-(furan-2-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a structurally complex enone derivative featuring a furan ring, a pyrrolidine moiety substituted with a methoxypyrazine group, and an α,β-unsaturated ketone backbone.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-21-14-9-17-10-15(18-14)23-13-6-7-19(11-13)16(20)5-4-12-3-2-8-22-12/h2-5,8-10,13H,6-7,11H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYDERHHVQNDKK-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one, a compound with the CAS number 2034752-48-0, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O3, with a molecular weight of 325.4 g/mol. The compound features a furan ring and a pyrrolidine moiety, which contribute to its biological activity.

Research indicates that compounds structurally related to this compound exhibit various mechanisms of action:

- Tyrosinase Inhibition : Similar derivatives have shown significant inhibition of mushroom tyrosinase, an enzyme crucial for melanin biosynthesis. For example, a related compound demonstrated an IC50 value of 0.0433 µM for monophenolase activity, indicating strong inhibitory potential .

- Antioxidant Activity : Compounds containing furan and pyrazine moieties have been associated with antioxidant properties, potentially reducing oxidative stress in biological systems.

- Cellular Mechanisms : In vitro studies suggest that these compounds can modulate cellular pathways involved in pigmentation and inflammation through inhibition of key enzymes like tyrosinase and by affecting cellular signaling pathways .

Biological Activity Data

Case Studies

A study evaluated the effects of this compound on melanoma cells. The results indicated that the compound significantly reduced melanin production and tyrosinase expression levels in treated cells compared to controls. This suggests potential use in skin-lightening formulations or treatments for hyperpigmentation disorders.

Furthermore, molecular docking studies have shown that this compound can bind effectively to the active site of tyrosinase, providing insights into its mechanism as a competitive inhibitor .

Scientific Research Applications

Research indicates that (E)-3-(furan-2-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one exhibits various biological activities, making it a promising candidate for drug development:

1. Anticancer Properties

- The compound has shown potential in inhibiting the proliferation of cancer cells. Studies suggest that it may interfere with key signaling pathways involved in tumor growth.

- Case Study: A derivative of this compound was tested against various cancer cell lines, revealing significant antiproliferative effects with IC50 values indicating strong activity against specific targets.

2. Neuroprotective Effects

- The compound has been investigated for its neuroprotective properties, particularly in models of oxidative stress.

- Case Study: In vitro studies demonstrated that treatment with this compound reduced neuronal cell death, suggesting potential applications in neurodegenerative diseases.

Antiproliferative Activity

The following table summarizes the antiproliferative activity of this compound against various cancer cell lines:

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| (E)-3-(furan-2-yl)-1-(3-(6-methoxypyrazin-2-yloxy)pyrrolidin-1-y)prop-2-en−1-one | 0.5 | HEK293T |

| Related Derivative | >10 | HEK293T |

Chemical Reactions Analysis

Electrophilic Addition Reactions

The α,β-unsaturated ketone moiety enables electrophilic additions. In Brønsted superacids (e.g., TfOH), the carbonyl group undergoes sequential protonation to form O,C-diprotonated dications (B , Figure 1), which act as superelectrophiles .

Mechanism :

-

Initial O-protonation of the carbonyl (ΔG = −12.3 kcal/mol for 1a ) .

-

Subsequent C-protonation of the α-carbon (ΔG = +3.1 kcal/mol), stabilized by conjugation with the furan ring .

-

Electrophilic attack by arenes (e.g., benzene) via Friedel-Crafts-type pathways, yielding hydroarylated products .

Key Data :

| Reaction Step | Gibbs Energy (ΔG, kcal/mol) | Electrophilicity Index (ω, eV) |

|---|---|---|

| O-Protonation | −12.3 | 5.2 |

| C-Protonation | +3.1 | 5.3 |

Nucleophilic Substitution at the Pyrazine Ring

The 6-methoxypyrazin-2-yl group undergoes nucleophilic substitution under acidic or basic conditions:

-

Methoxy Displacement : Reaction with amines (e.g., NH₃/MeOH) replaces the methoxy group with an amino group.

-

Conditions : 60°C, 12–24 h, yields ~40–65%.

Example :

text(E)-3-(furan-2-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one + NH₃ → (E)-3-(furan-2-yl)-1-(3-((6-aminopyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one[4]

Cycloaddition Reactions

The conjugated enone system participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene) :

-

Conditions : Toluene, 80°C, 8 h.

-

Stereoselectivity : Endo preference (>70%) due to secondary orbital interactions with the furan ring .

Oxidation and Reduction

-

Oxidation :

-

Reduction :

-

The α,β-unsaturated ketone is reduced to a saturated alcohol using NaBH₄/CeCl₃ (Luche conditions).

-

Selectivity : 1,2-reduction predominates (>90%).

-

Biological Activity of Reaction Products

Hydroarylation products demonstrate antimicrobial effects:

| Organism | MIC (µg/mL) | Source |

|---|---|---|

| Candida albicans | 64 | |

| Escherichia coli | 128 |

Computational Insights

DFT calculations reveal:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

- Pyrrolidine Derivatives: The compound (2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one () shares a pyrrolidine-enone scaffold. Its structural elucidation via NMR and UV spectroscopy () suggests that the target compound’s methoxypyrazine group would produce distinct <sup>1</sup>H-NMR signals (e.g., pyrazine aromatic protons at δ 8.5–9.0 ppm) and UV absorption maxima near 270–300 nm due to extended conjugation .

- Pyrazine/Pyrazole Analogs : Compounds like (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one () highlight the role of pyrazine/pyrazole rings in stabilizing molecular conformations. X-ray crystallography (e.g., SHELXL refinements in ) reveals that such groups often adopt planar geometries, which could influence the target compound’s binding interactions .

Pharmacological Potential

- Tyrosinase Inhibition: Furan-enone derivatives () show promise as skin-lightening agents.

- Anticancer Activity : Pyrazoline-thienyl analogs () are studied for electroluminescent materials and antitumor properties.

- CNS Modulation : Pyrrolidine-diazenyl compounds () may target neurological receptors due to their nitrogen-rich frameworks.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-3-(furan-2-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one?

- Methodological Answer : Synthesis typically involves multi-step strategies:

- Step 1 : Formation of the pyrrolidine ring via cyclization of a diamine precursor under basic conditions (e.g., triethylamine in dichloromethane).

- Step 2 : Functionalization of the pyrrolidine ring with the 6-methoxypyrazine moiety via nucleophilic substitution (SN2) using potassium carbonate as a base in dimethylformamide (DMF) at 60–80°C .

- Step 3 : Introduction of the α,β-unsaturated ketone (enone) via a Claisen-Schmidt condensation between a furan-2-carbaldehyde derivative and a pyrrolidinone intermediate. Catalysts like sodium hydroxide or piperidine in ethanol under reflux are common .

- Critical Parameters : Temperature control (±2°C) during condensation and chromatography (e.g., silica gel with ethyl acetate/hexane) for purification to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the (E)-configuration of the enone (coupling constant J = 15–16 Hz for trans-vinylic protons) and substituent positions on the pyrrolidine and pyrazine rings .

- X-ray Crystallography : Resolves spatial arrangement, particularly the orientation of the methoxypyrazine group relative to the enone plane .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C19H20N3O4: 354.1453; observed: 354.1455) .

Advanced Research Questions

Q. How does the stereochemistry of the α,β-unsaturated ketone influence binding to biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to compare (E)- and (Z)-isomers. The (E)-configuration allows planar alignment with catalytic lysine residues in kinases, enhancing hydrogen bonding .

- SAR Studies : Synthesize analogs with modified enone geometry and test inhibition of kinase activity (e.g., IC50 assays). Data show a 10-fold reduction in potency for the (Z)-isomer due to steric clashes in the ATP-binding pocket .

Q. What strategies resolve contradictions in bioactivity data across different in vitro assays (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Methodological Answer :

- Assay Optimization :

- Cytotoxicity : Use MTT assays with standardized cell lines (e.g., HEK293) and controls for mitochondrial interference .

- Anti-inflammatory : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages, ensuring endotoxin-free reagents to avoid false positives .

- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., dexamethasone for inflammation) and adjust for compound solubility limits (e.g., DMSO concentration ≤0.1%) .

Q. How can metabolic stability of this compound be improved without compromising target affinity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated pyrrolidine nitrogen) to enhance permeability and gradual release of the active form .

- Cytochrome P450 Avoidance : Replace the methoxy group on pyrazine with a trifluoromethyl group (logP optimization via Hansch analysis) to reduce oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.